4-[(1-Cyclohexylethyl)amino]pentan-1-ol
Description
Contextualization within Organic Chemistry
4-[(1-Cyclohexylethyl)amino]pentan-1-ol is a substituted amino alcohol. Its structure features a pentan-1-ol backbone, indicating a five-carbon chain with a primary alcohol functional group. The amino group at the fourth carbon is secondary, substituted with a 1-cyclohexylethyl group. This combination of a chiral secondary amine and a primary alcohol within a flexible aliphatic chain situates the molecule as a potentially valuable, yet under-investigated, entity in organic synthesis and medicinal chemistry.
Importance of Amino Alcohol Motifs in Chemical Research
The amino alcohol motif is a privileged structure in chemical research, frequently appearing in biologically active compounds and serving as a versatile building block in synthesis. Chiral amino alcohols, in particular, are of paramount importance in the pharmaceutical industry due to their prevalence in numerous drug molecules. researchgate.netacs.orgnih.gov The stereochemistry of these motifs can be crucial for the biological activity and efficacy of a drug. nih.gov The synthesis of enantiomerically pure amino alcohols remains a significant challenge and an active area of research in organic synthesis. acs.org
Role as a Synthetic Intermediate or Building Block
A synthetic intermediate is a molecule that is formed in a step-wise chemical synthesis on the way to a more complex target molecule. ontosight.ai These intermediates are crucial as they allow for the sequential and controlled construction of intricate molecular architectures. ontosight.ai Given its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can be further functionalized, This compound is well-suited to act as a synthetic intermediate.
The cyclohexylethylamine moiety, a key feature of this compound, is utilized in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com For instance, (S)-(+)-1-Cyclohexylethylamine serves as a chiral building block in the synthesis of various drugs, enhancing their efficacy and selectivity. chemimpex.com The presence of this group in This compound suggests its potential use in constructing more complex molecules with specific stereochemistry, which is vital for their biological function. chemimpex.com
Research Gaps and Future Directions for the Compound
The primary research gap concerning This compound is the lack of specific data in the scientific literature. There is a clear opportunity for foundational research to be conducted on this molecule. Future research directions should include:
Development of Synthetic Routes: Establishing efficient and stereoselective methods for the synthesis of This compound would be the first critical step.
Full Characterization: Detailed spectroscopic and physical characterization of the compound is necessary to establish a baseline for any future studies.
Exploration as a Synthetic Intermediate: Investigating its reactivity and utility as a building block in the synthesis of more complex and potentially bioactive molecules.
Biological Screening: Evaluating the compound for any inherent biological activity, given the prevalence of the amino alcohol motif in pharmaceuticals.
The exploration of novel chemical space is a driving force in organic chemistry, and the synthesis and characterization of molecules like This compound could lead to new discoveries and applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
4-(1-cyclohexylethylamino)pentan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-11(7-6-10-15)14-12(2)13-8-4-3-5-9-13/h11-15H,3-10H2,1-2H3 |
InChI Key |
PPGHOCYKBHDUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC(C)C1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 1 Cyclohexylethyl Amino Pentan 1 Ol
Established Synthetic Routes
Established methods for the synthesis of amino alcohols often involve the formation of the crucial carbon-nitrogen bond through robust and well-understood reactions. A plausible and direct approach to 4-[(1-Cyclohexylethyl)amino]pentan-1-ol would be the reductive amination of a suitable keto alcohol with 1-cyclohexylethylamine.
This strategy would involve the reaction of 4-hydroxypentan-2-one (B1618087) with (R)- or (S)-1-cyclohexylethylamine. The initial reaction forms an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity.
Table 1: Key Reactants for a Plausible Established Synthetic Route
| Reactant | Structure | Role |
| 4-Hydroxypentan-2-one | Keto alcohol precursor | |
| 1-Cyclohexylethylamine | Amine source | |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Reducing agent |
This approach is advantageous due to the commercial availability of the starting materials. However, without chiral control, the reaction would result in a mixture of diastereomers, necessitating subsequent separation.
General Synthetic Strategies for Amino Alcohols
The synthesis of amino alcohols is a cornerstone of organic chemistry, with applications in pharmaceuticals and materials science. diva-portal.orgdiva-portal.org General strategies can be broadly categorized and are often adaptable to specific targets like this compound.
One common method is the aminolysis of epoxides. This involves the ring-opening of an epoxide with an amine. For the target molecule, this could hypothetically involve the reaction of a suitably substituted pentene oxide with 1-cyclohexylethylamine. The regioselectivity of the ring-opening would be a critical factor to control.
Another general approach is the reduction of α-amino ketones or β-amino esters. These precursors can be synthesized through various methods, including the asymmetric Mannich reaction. diva-portal.org Subsequent reduction of the carbonyl group, often with high stereocontrol, yields the desired amino alcohol.
Approaches to Stereoselective Synthesis
Achieving stereochemical control is paramount in the synthesis of complex molecules like this compound, which contains two chiral centers. The spatial arrangement of the atoms at these centers can significantly influence the biological activity of the compound.
Asymmetric Transformations Leading to the Chiral Center(s)
Asymmetric synthesis aims to create a preponderance of one enantiomer over the other. This can be achieved through several strategies.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary attached to the keto alcohol precursor could influence the facial selectivity of the imine formation and subsequent reduction in a reductive amination pathway. After the desired stereocenter is set, the auxiliary is removed.
Asymmetric Catalysis: Chiral catalysts can be employed to create the desired stereocenters with high enantioselectivity. For the synthesis of chiral amines, asymmetric reductive amination using chiral catalysts, such as those based on transition metals like iridium or rhodium with chiral ligands, has proven to be a powerful tool. westlake.edu.cn Biocatalysis, using enzymes like amine dehydrogenases, also offers a highly enantioselective route to chiral amines under mild conditions. diva-portal.org
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature. For example, a chiral precursor derived from a natural amino acid or sugar could be elaborated into the pentan-1-ol backbone, thereby setting one of the stereocenters.
Control of Diastereoselectivity in Multi-Chiral Center Synthesis
When a molecule contains multiple chiral centers, controlling the relative stereochemistry between them (diastereoselectivity) is crucial. In the synthesis of this compound, the key is to control the stereochemical outcome of the reaction that forms the second chiral center in the presence of the first.
If starting with an enantiopure form of 1-cyclohexylethylamine, the inherent chirality of this amine can influence the stereochemical outcome of the reductive amination of 4-hydroxypentan-2-one. This is known as substrate-controlled diastereoselection. The degree of control depends on the steric and electronic interactions in the transition state of the reaction.
Alternatively, reagent-controlled diastereoselection can be employed, where a chiral reagent or catalyst overrides the influence of the existing stereocenter to favor the formation of a specific diastereomer. mit.edu For instance, a carefully chosen chiral reducing agent could selectively reduce one face of the intermediate imine, leading to the desired diastereomer.
Novel and Green Synthetic Approaches (Hypothetical, based on general trends)
Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and environmentally benign methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Catalytic Synthesis Pathways
Catalytic methods are at the forefront of green chemistry as they allow for the use of small amounts of a catalyst to generate large quantities of product, thereby reducing waste.
Transfer Hydrogenation: Asymmetric transfer hydrogenation is an attractive alternative to the use of metal hydride reducing agents. This method typically employs a transition metal catalyst and a benign hydrogen source, such as isopropanol (B130326) or formic acid, to effect the reduction of the imine intermediate in a reductive amination.
Biocatalysis: The use of enzymes as catalysts offers significant advantages in terms of selectivity and mild reaction conditions. An engineered amine dehydrogenase could potentially be used for the direct asymmetric reductive amination of 4-hydroxypentan-2-one with ammonia (B1221849), followed by N-alkylation with 1-cyclohexylethyl bromide. Alternatively, a transaminase could be used to install the amino group with high stereoselectivity. diva-portal.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. A hypothetical route could involve a photoredox-catalyzed coupling of a suitable pentanol (B124592) derivative with an activated form of 1-cyclohexylethylamine.
These novel approaches, while hypothetical for this specific molecule, represent the direction of modern synthetic chemistry and offer exciting possibilities for the efficient and sustainable synthesis of this compound and other complex chiral molecules.
Sustainable Methodologies and Atom Economy in the Synthesis of this compound
Reductive amination is a cornerstone of amine synthesis due to its efficiency and frequent applicability in one-pot procedures, which significantly reduces waste by eliminating the need for intermediate purification steps. nih.gov The process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the final amine. The sustainability of this process is heavily dependent on the choice of reducing agent, catalyst, and solvent.
Catalytic Reductive Amination
Catalytic methods are generally preferred over stoichiometric reactions as they significantly improve reaction efficiency and atom economy while minimizing waste. nih.gov Catalytic hydrogenation, utilizing molecular hydrogen (H₂) as the reductant, is a prime example of a high atom economy process. In this approach, the only byproduct is water, leading to a theoretical atom economy of 100% for the reduction step.
A variety of heterogeneous catalysts, which are favored for their ease of separation and potential for recycling, can be employed for the reductive amination of ketones. These catalysts are often based on abundant and less toxic metals, further enhancing the green credentials of the synthesis. For instance, studies on the reductive amination of various ketones have demonstrated the efficacy of iron, iridium, and other metal-based catalysts. nih.govkanto.co.jp
Below is a comparative look at different heterogeneous catalysts that could be applied to the synthesis of secondary amines from ketones, which is analogous to the formation of this compound.
Interactive Table: Comparison of Heterogeneous Catalysts for Reductive Amination of Ketones
| Catalyst System | Ketone Substrate | Amine | Yield (%) | Temperature (°C) | Pressure (bar H₂) | Time (h) | Reference |
| Fe/(N)SiC | Cyclohexanone | Ammonia | 85 | 140 | 65 | 20 | nih.gov |
| Fe/(N)SiC | 4-Methylcyclohexanone | Ammonia | 89 | 140 | 65 | 20 | nih.gov |
| Ir-PA1 catalyst | Acetophenone | Ammonium formate (B1220265) | 96 | 60 | N/A | 4 | kanto.co.jp |
| Ir-PA1 catalyst | Cyclohexanone | Ammonium formate | 99 | 60 | N/A | 4 | kanto.co.jp |
The Role of Green Solvents
The choice of solvent plays a critical role in the sustainability of a chemical process. Traditional reductive aminations have often utilized chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) or N,N-dimethylformamide (DMF). acsgcipr.org However, these are now recognized as environmentally hazardous. Green chemistry principles advocate for their replacement with safer alternatives.
Alcohols, such as methanol (B129727) and ethanol, are considered greener solvents and have been shown to be effective for reductive amination. researchgate.net Methanol, in particular, has been identified as an excellent solvent for the reductive amination of ketones, often leading to higher reaction rates and yields compared to other protic or aprotic solvents. researchgate.net Water is another highly desirable green solvent, and its use is possible in certain catalytic systems. kanto.co.jp
The following table presents a comparison of different solvents for the reductive amination of ketones, illustrating the potential for using more environmentally benign options.
Interactive Table: Effect of Solvent on Reductive Amination of Ketones
| Catalyst | Ketone Substrate | Solvent | Yield/Conversion | Observations | Reference |
| Ru/C, Rh/C, Pd/C, Pt/C | Cyclohexanone | Methanol | High | Identified as the best solvent due to high rates for intermediate formation and hydrogenation. | researchgate.net |
| Ru/C, Rh/C, Pd/C, Pt/C | Cyclohexanone | Ethanol | Good | Promising results, though generally lower conversion than methanol. | researchgate.net |
| Ru/C, Rh/C, Pd/C, Pt/C | Cyclohexanone | Water | Low | Formation of imine and Schiff base intermediates is not favored, leading to alcohol byproducts. | researchgate.net |
| Ir-PA1 catalyst | 1,4-Cyclohexanedione | Water | Good | Reaction proceeds smoothly to give the corresponding diamine. | kanto.co.jp |
Atom Economy Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
To illustrate the advantage of catalytic methods, we can compare the atom economy of two potential routes for the reductive amination step in the synthesis of this compound:
Catalytic Hydrogenation: In this case, the reactants are the intermediate imine and molecular hydrogen. Since all atoms from the hydrogen molecule are incorporated into the product, the atom economy of this reduction step is 100%.
Stoichiometric Reduction with Sodium Triacetoxyborohydride (STAB): STAB is a common and selective reagent for reductive amination. harvard.edu However, it generates significant stoichiometric byproducts.
A theoretical comparison of the atom economy for these two approaches highlights the sustainability advantage of catalytic hydrogenation.
Interactive Table: Theoretical Atom Economy Comparison for Imine Reduction
| Method | Reducing Agent | Reactants for Reduction | Byproducts | Theoretical % Atom Economy |
| Catalytic Hydrogenation | H₂ | Imine + H₂ | None | 100% |
| Stoichiometric Reduction | NaBH(OAc)₃ | Imine + NaBH(OAc)₃ | B(OAc)₃ + NaOAc + H₂ | Significantly < 100% |
The use of stoichiometric borohydride reagents results in a lower atom economy due to the generation of boron and sodium salt waste products. nih.gov
Biocatalytic Approaches
A frontier in sustainable synthesis is the use of enzymes as catalysts. Biocatalysis offers reactions under mild conditions (temperature and pH), often in aqueous media, and with exceptional selectivity. For the synthesis of chiral amines and amino alcohols, amine dehydrogenases (AmDHs) are a promising class of enzymes. nih.govfrontiersin.org These enzymes can catalyze the reductive amination of ketones with high enantioselectivity, using ammonia or other amines as the nitrogen source. nih.govresearchgate.net
The reducing power for these enzymatic reactions is typically supplied by a cofactor like NADH or NADPH, which can be regenerated in situ, for example, using formate dehydrogenase, which converts formate to carbon dioxide. nih.gov This creates a highly atom-efficient system where the primary byproduct is inorganic carbonate. nih.gov
Research on various amine dehydrogenases has shown their capability to convert a range of ketones, including aliphatic and hydroxy ketones, into the corresponding chiral amines with excellent conversions and enantiomeric excess. frontiersin.orgresearchgate.net
Interactive Table: Examples of Biocatalytic Reductive Amination with Amine Dehydrogenases (AmDHs)
| Enzyme | Ketone Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (%) | Time (h) | Reference |
| MsmeAmDH | Butan-2-one | Ammonia | >99 | 92.6 | 24 | whiterose.ac.uk |
| Ch1-AmDH | 2-Hexanone | Ammonia | >98 | >99 | 24 | nih.gov |
| Ch1-AmDH | 2-Heptanone | Ammonia | >98 | >99 | 24 | nih.gov |
| AmDH from Microbacterium sp. | 1-Hydroxy-2-butanone | Ammonia | >99 | >99 | 24 | frontiersin.org |
While not yet demonstrated for this compound specifically, these examples show the potential of biocatalysis as a highly sustainable and selective methodology for the synthesis of such amino alcohols.
Theoretical and Computational Studies of 4 1 Cyclohexylethyl Amino Pentan 1 Ol
Conformational Analysis and Molecular Dynamics Simulations
A thorough understanding of the three-dimensional structure of 4-[(1-Cyclohexylethyl)amino]pentan-1-ol is crucial for understanding its potential interactions. Conformational analysis would be the first step in this process. This would involve systematically rotating the rotatable bonds of the molecule to identify all possible low-energy conformations, or conformers. The resulting potential energy surface would reveal the most stable arrangements of the atoms in the molecule.
Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of these conformers over time. By simulating the motion of the atoms at a given temperature, MD can provide insights into the flexibility of the molecule, the transitions between different conformations, and the time-averaged properties of the system.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-C) (degrees) | Key Intramolecular Interactions |
| A | 0.00 | 178.5 | Hydrogen bond (OH...N) |
| B | 1.25 | 65.2 | Steric hindrance between cyclohexyl and pentanol (B124592) chain |
| C | 2.80 | -70.1 | Gauche interaction in the pentanol chain |
Note: This data is illustrative and not based on actual calculations.
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound would dictate its reactivity. Quantum mechanical calculations, such as Density Functional Theory (DFT), could be used to determine the distribution of electrons within the molecule. From these calculations, a variety of reactivity descriptors can be derived.
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates potential for electron donation from the nitrogen lone pair. |
| LUMO Energy | 2.1 eV | Suggests a relatively low propensity to accept electrons. |
| HOMO-LUMO Gap | 8.6 eV | Points towards high kinetic stability. |
| Dipole Moment | 2.3 D | Indicates a moderate degree of polarity. |
Note: This data is illustrative and not based on actual calculations.
Prediction of Spectroscopic Signatures for Structural Elucidation
Computational chemistry can be a valuable tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and structural elucidation. Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) spectra can be compared with experimental data to confirm the structure of a synthesized compound.
For this compound, theoretical IR spectra would likely show characteristic peaks for the O-H and N-H stretches, as well as C-H and C-N vibrations. Predicted ¹H and ¹³C NMR chemical shifts would provide a detailed map of the chemical environment of each atom in the molecule.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| Infrared (IR) | Broad peak ~3300 cm⁻¹ (O-H stretch), Sharp peak ~3350 cm⁻¹ (N-H stretch), Multiple peaks 2850-2950 cm⁻¹ (C-H stretches) |
| ¹H NMR | Multiplet ~3.6 ppm (CH-OH), Multiplet ~2.8 ppm (CH-NH), Complex multiplets 0.9-1.8 ppm (Aliphatic protons) |
| ¹³C NMR | Peak ~65 ppm (C-OH), Peak ~55 ppm (C-NH), Multiple peaks 10-40 ppm (Aliphatic carbons) |
Note: This data is illustrative and not based on actual calculations.
Computational Elucidation of Reaction Mechanisms
For example, the mechanism of a potential cyclization reaction or an oxidation of the alcohol group could be investigated. Computational studies could determine whether the reaction proceeds through a concerted or stepwise mechanism and could identify any potential side reactions.
Applications As a Component in Chemical Synthesis and Catalysis
Utilization as a Chiral Auxiliary or Ligand
Chiral auxiliaries and ligands are fundamental in asymmetric synthesis, guiding reactions to yield specific stereoisomers. Amino alcohols, as a class of compounds, are frequently employed in this capacity due to their bidentate nature, which allows for effective coordination with metal centers, thereby creating a chiral environment conducive to stereoselective transformations. Despite the presence of chiral centers and appropriate functional groups in 4-[(1-Cyclohexylethyl)amino]pentan-1-ol, a thorough review of chemical literature indicates a lack of studies investigating its use as a chiral auxiliary or ligand in catalytic processes.
The performance of a chiral ligand is often enhanced through systematic structural modifications. This process of derivatization allows for the fine-tuning of steric and electronic properties to improve enantioselectivity and catalytic activity. There is currently no available research that details the design, synthesis, or application of derivatives of this compound for the purpose of ligand optimization.
Asymmetric induction is the critical process by which chirality is transferred from a chiral molecule to a prochiral substrate, resulting in the preferential formation of one enantiomer. The inherent chirality of this compound makes it a theoretical candidate for inducing asymmetry in chemical reactions. However, there are no empirical studies or documented findings on its specific role or efficacy in asymmetric induction.
Potential in Supramolecular Chemistry and Material Science
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits. The ability of this compound to participate in hydrogen bonding through its hydroxyl and amino groups suggests a potential for forming ordered supramolecular structures. Such structures could, in principle, find applications in material science, for instance, in the development of novel gels, liquid crystals, or functional polymers. However, there is no published research that explores or substantiates the potential of this compound in the realms of supramolecular chemistry or material science.
Non-covalent Interactions and Self-Assembly
A thorough investigation of established scientific databases and peer-reviewed journals did not yield any studies focused on the non-covalent interactions or self-assembly properties of this compound. The potential of a molecule to engage in non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces, is fundamental to understanding its capacity for self-assembly into supramolecular structures. The structure of this compound, featuring a hydroxyl group, a secondary amine, and a bulky cyclohexyl group, suggests a theoretical capacity for such interactions. The hydroxyl and amino groups can act as hydrogen bond donors and acceptors, while the cyclohexyl and pentyl moieties provide lipophilic character that could drive hydrophobic interactions.
However, without experimental or computational studies, any discussion of its self-assembling behavior remains purely speculative. Research in this area would typically involve techniques such as spectroscopy (NMR, UV-Vis), microscopy (AFM, TEM), and X-ray diffraction to characterize the formation and properties of any resulting assemblies. The absence of such research indicates that the potential of this compound as a building block for self-assembled materials has not been explored.
Advanced Research Perspectives and Future Challenges
Development of Analytical Techniques for In Situ Monitoring of Reactions
The synthesis of 4-[(1-Cyclohexylethyl)amino]pentan-1-ol, likely proceeding through a reductive amination pathway, presents an ideal case for the application of Process Analytical Technology (PAT). wikipedia.orgthermofisher.com PAT is a framework encouraged by regulatory bodies to design, analyze, and control manufacturing processes through timely measurements of critical process parameters (CPPs) that affect the critical quality attributes (CQAs) of the product. wikipedia.orgthermofisher.com For a reaction such as the reductive amination between 4-aminopentan-1-ol (B28841) and (1-cyclohexyl)ethanone, in situ monitoring is crucial for understanding reaction kinetics, identifying intermediates, and ensuring process safety and efficiency. mt.comwikipedia.org
Spectroscopic methods are at the forefront of PAT for real-time reaction monitoring. americanpharmaceuticalreview.com Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed directly in the reaction vessel via immersion probes. mt.comamericanpharmaceuticalreview.com These methods provide continuous data on the concentration of reactants, products, and key intermediates, such as the transient imine formed during reductive amination. mt.com This is particularly valuable as imine intermediates can be unstable and difficult to monitor with traditional offline techniques like grab-sampling. mt.com
The benefits of implementing in situ monitoring for the synthesis of compounds like this compound are numerous:
Enhanced Process Understanding: Real-time data provides a deeper insight into the reaction mechanism and kinetics. mt.commt.com
Improved Quality and Yield: Accurate determination of reaction endpoints prevents the formation of impurities from over- or under-reaction. mt.com
Increased Safety: Continuous monitoring can detect process deviations in real-time, allowing for immediate corrective action. mt.com
Facilitated Scale-up: Data-rich experimentation in the lab provides a solid foundation for successful and predictable scaling to pilot and production volumes. mt.comresearchgate.net
| PAT Tool | Information Provided | Application in Synthesis of this compound |
|---|---|---|
| In situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates (imine), and product. Reaction kinetics and endpoint determination. | Monitoring the consumption of the starting ketone and amine, tracking the formation and consumption of the imine intermediate, and identifying the completion of the reduction step. mt.com |
| Process Mass Spectrometry | Off-gas analysis, monitoring of volatile reactants or byproducts. | In hydrogenation reactions, it can monitor hydrogen uptake with high sensitivity. thermofisher.com |
| Automated Sampling with Online HPLC | Quantitative analysis of reaction components, impurity profiling. | Provides highly accurate quantitative data to complement spectroscopic methods, though with a time delay. frontiersin.org |
Exploration of Novel Reactivity Patterns (Hypothetical)
The bifunctional nature of this compound, containing both a secondary amine and a primary alcohol, opens avenues for exploring hypothetical novel reactivity patterns. The spatial relationship between these two functional groups could be exploited for unique intramolecular transformations.
One hypothetical area of exploration is intramolecular cyclization . Depending on the reaction conditions and reagents, the alcohol and amine functionalities could be induced to react, forming cyclic ethers or other heterocyclic structures. For instance, activation of the primary alcohol followed by intramolecular nucleophilic attack by the secondary amine could lead to the formation of a substituted tetrahydro-1,3-oxazine ring system. Such reactions could be catalyzed by transition metals or proceed through acid- or base-mediated pathways.
Another area of interest lies in the use of the amino alcohol moiety as a directing group in C-H activation/functionalization reactions. The nitrogen or oxygen atom could coordinate to a metal catalyst, directing the functionalization of specific C-H bonds on either the pentanol (B124592) backbone or the cyclohexyl ring. This would allow for the late-stage introduction of new functional groups, rapidly increasing molecular complexity.
Furthermore, the secondary amino alcohol motif itself has been investigated as a cleavable linker in other contexts. nih.govresearchgate.netresearchgate.net By analogy, this compound could be derivatized and explored for applications where controlled cleavage is desired. For example, oxidation with sodium periodate (B1199274) (NaIO₄) could cleave the bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group, a reaction characteristic of 1,2-amino alcohols. nih.gov While the subject compound is a 1,4-amino alcohol, exploring analogous oxidative cleavage reactions could be a novel research direction.
| Hypothetical Reactivity Pattern | Potential Reaction | Potential Outcome/Product Class |
|---|---|---|
| Intramolecular Cyclization | Acid/base or metal-catalyzed reaction between the -OH and -NH groups. | Substituted Tetrahydro-1,3-oxazines or other N,O-heterocycles. |
| Directed C-H Activation | Coordination of the amino alcohol to a transition metal catalyst. | Functionalization of specific C-H bonds on the aliphatic backbone or cyclohexyl ring. |
| Oxidative Rearrangements | Reaction with specific oxidizing agents to induce cleavage or rearrangement. | Novel fragmented or rearranged molecular scaffolds. |
Interdisciplinary Research Opportunities (e.g., Bio-inspired synthesis)
The synthesis of chiral molecules like this compound is an area where interdisciplinary approaches, particularly bio-inspired synthesis, offer significant advantages. Biocatalysis, the use of enzymes to perform chemical transformations, provides a green and highly selective alternative to traditional chemical methods. chemistryjournals.netmdpi.comresearchgate.net
For the synthesis of this specific target, several classes of enzymes could be employed:
Imine Reductases (IREDs) or Reductive Aminases (RedAms): These enzymes are ideal for catalyzing the final step of a reductive amination. researchgate.netnih.gov An engineered IRED could catalyze the asymmetric reduction of the imine formed from 4-aminopentan-1-ol and (1-cyclohexyl)ethanone, potentially affording high enantiomeric excess of the desired stereoisomer. The use of biocatalysts often allows reactions to proceed under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media. mdpi.comacs.org
Amine Dehydrogenases (AmDHs): Recent advances have led to the engineering of AmDHs capable of synthesizing chiral amino alcohols from hydroxy ketones using ammonia (B1221849) as the amine source. frontiersin.orgnih.govnih.gov This suggests a potential bio-inspired route where a suitable hydroxy ketone precursor could be asymmetrically aminated to generate a chiral intermediate for the synthesis of the target compound.
Lipases or Proteases: These enzymes could be used for the kinetic resolution of a racemic mixture of this compound or a precursor. For example, a lipase (B570770) could selectively acylate one enantiomer of the alcohol, allowing for the easy separation of the acylated and unreacted enantiomers.
These biocatalytic methods are not only inspired by nature but are also at the forefront of creating more efficient and sustainable chemical processes. nih.govmdpi.com The development of such a process would involve collaboration between organic chemists, biochemists, and molecular biologists to discover, engineer, and optimize the appropriate enzymes. researchgate.netnih.gov
Sustainable Chemical Manufacturing Considerations
The production of fine chemicals like this compound is increasingly scrutinized through the lens of sustainable and green chemistry. nih.govmdpi.comrsc.org The goal is to design processes that are not only economically viable but also minimize environmental impact. qualitas1998.netoup.com
Key green chemistry principles applicable to the manufacturing of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Reductive amination is generally more atom-economical than, for example, methods involving protecting groups or multi-step sequences that generate stoichiometric waste. rsc.orgmasterorganicchemistry.com
Use of Catalysis: Employing catalytic reagents (such as heterogeneous metal catalysts for hydrogenation or enzymes) in small amounts is superior to using stoichiometric reagents. qualitas1998.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. acs.org Biocatalytic and some modern catalytic chemical routes can often be run under these mild conditions. chemistryjournals.net
Flow Chemistry: Transitioning from traditional batch manufacturing to continuous flow processes can offer significant advantages in sustainability. cphi.comethernet.edu.et Flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, enhanced safety (especially with hazardous reagents or intermediates), and can lead to higher yields and purity, thereby reducing waste. cphi.comrsc.org The integration of PAT with flow reactors creates a highly efficient and controlled manufacturing system. americanpharmaceuticalreview.comresearchgate.net
| Sustainability Principle | Application to Synthesis | Benefit |
|---|---|---|
| Atom Economy | Utilizing a one-pot reductive amination synthesis. wikipedia.org | Minimizes the generation of byproducts and waste. acs.org |
| Biocatalysis | Employing an imine reductase for the key reduction step. nih.gov | High selectivity, mild reaction conditions, reduced use of toxic reagents and solvents. mdpi.com |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor. cphi.com | Improved safety, better process control, higher efficiency, and potential for automation. rsc.org |
| Renewable Feedstocks | Sourcing starting materials like pentanols from biomass. nih.gov | Reduces reliance on petrochemicals and lowers the carbon footprint of the process. oup.com |
Q & A
Q. What are the optimal synthetic routes for 4-[(1-Cyclohexylethyl)amino]pentan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of amino alcohols like this compound typically involves reductive amination or alkylation of amines with appropriate carbonyl precursors. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, dichloromethane) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Use of NaBH₄ or LiAlH₄ for selective reduction of imine intermediates .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products .
Q. Table 1: Synthetic Strategies for Amino Alcohols
| Method | Conditions | Yield Range | Purity Challenges | Reference |
|---|---|---|---|---|
| Reductive Amination | NaBH₄, ethanol, 25°C | 60–75% | By-product formation | |
| Alkylation of Amines | K₂CO₃, DMF, reflux | 50–65% | Solvent residue | |
| Epoxide Ring-Opening | H₂O/THF, 40°C | 70–85% | Diastereomer separation |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies the cyclohexylethyl group (δ 1.0–2.5 ppm for cyclohexyl protons) and hydroxyl/amine protons (broad signals at δ 1.5–3.0 ppm) .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O-H/N-H stretch) and 1050–1100 cm⁻¹ (C-O stretch) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₂₇NO⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for this compound?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., compare with CCDC-deposited structures) .
- Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optical rotation values .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation pathways .
- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation .
- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., oxidation at the amine or hydroxyl groups) .
Q. How does the cyclohexylethyl group influence the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Molecular Docking : Model interactions with enzyme active sites (e.g., adenylate cyclase) to predict binding affinity .
- Structure-Activity Relationship (SAR) : Compare with analogs lacking the cyclohexylethyl group to assess steric/electronic effects .
- In Vitro Assays : Measure IC₅₀ values using fluorescence-based enzymatic assays (e.g., cAMP production inhibition) .
Q. Table 2: Key Parameters for Enzyme Inhibition Studies
| Assay Type | Target Enzyme | Detection Method | Reference |
|---|---|---|---|
| Fluorescence Polarization | Adenylate Cyclase 1 | cAMP Competition | |
| Colorimetric | Phosphodiesterase | UV-Vis (405 nm) |
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and water using nephelometry .
- Temperature Dependence : Measure solubility at 25°C vs. 37°C to assess thermodynamic stability .
- Literature Cross-Validation : Compare with structurally similar compounds (e.g., 1-cyclohexylpentan-1-ol) for consistency .
Q. Why do computational models and experimental data diverge in predicting the compound’s logP?
- Methodological Answer :
- Model Limitations : Adjust atomic partial charges in DFT calculations to better reflect the compound’s polarity .
- Experimental Validation : Use shake-flask or HPLC methods to measure logP empirically .
- Parameter Optimization : Refine force fields in molecular dynamics simulations to account for cyclohexyl hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
